molecular formula C10H11N3O4S B2725349 7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-39-0

7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2725349
CAS No.: 898412-39-0
M. Wt: 269.28
InChI Key: KGYABCYOKLQNIU-UHFFFAOYSA-N
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Description

7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • A hydroxyl (-OH) substituent at position 6.
  • A 3-methyl group on the thiazole ring.
  • A carboxamide group at position 6, functionalized with a 2-hydroxyethyl chain.

Properties

IUPAC Name

7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-5-4-18-10-12-8(16)6(9(17)13(5)10)7(15)11-2-3-14/h4,14,16H,2-3H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYABCYOKLQNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the fusion of the pyrimidine ring. The introduction of the hydroxyethyl and carboxamide groups is achieved through subsequent reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Structural Characteristics

The compound's structure includes multiple functional groups that enhance its reactivity and interaction with biological systems. The molecular formula is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S with a molecular weight of approximately 359.4 g/mol. Key structural features include:

  • Hydroxyl Group : Contributes to solubility and biological activity.
  • Carboxamide Moiety : Enhances binding affinity to biological targets.

Antimicrobial Activity

Research has demonstrated that 7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits potent antimicrobial properties. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : As low as 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli.
  • Broad Spectrum Activity : Effective against Gram-positive bacteria like Micrococcus luteus and various Gram-negative microorganisms.

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects by modulating biochemical pathways related to inflammation. Studies indicate that it can inhibit the expression of key inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases.

Antitumor Activity

Thiazolopyrimidine derivatives are being investigated for their cytotoxic effects against cancer cell lines:

  • Cytotoxicity : Significant effects observed against cervical adenocarcinoma (HeLa) cells.
  • Mechanism of Action : Involves apoptosis induction and cell cycle arrest.

Antileishmanial Effects

Some derivatives within the thiazolopyrimidine class have demonstrated notable efficacy against leishmaniasis in vitro, suggesting their potential as antileishmanial agents.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessNotes
AntimicrobialMIC ≤ 0.21 μMActive against multiple pathogens
Anti-inflammatorySignificant inhibitionModulates inflammatory mediators
AntitumorHigh cytotoxicityEffective against HeLa cells
AntileishmanialNotable efficacyPotential for development as agents

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited broad-spectrum antimicrobial activity, with specific focus on its effectiveness against multidrug-resistant strains.
  • Anti-inflammatory Mechanisms : Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential application in treating chronic inflammatory conditions.
  • Cytotoxicity Studies : Another study revealed that compounds similar to this one showed high efficiency against cancer cell lines while maintaining lower toxicity towards normal cells, emphasizing their therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Variations in Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name R5 R6 R7 Key Features
7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide H N-(2-hydroxyethyl) carboxamide OH Enhanced hydrophilicity; hydrogen-bonding via OH and carboxamide
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... () 4-methoxyphenyl N-phenyl carboxamide CH3 Lipophilic aryl groups; potential π-π stacking interactions
Ethyl 7-hydroxy-5-oxo-... () H Ethyl carboxylate OH Ester group increases lipophilicity (ClogP ~2.5); hydrolytic instability
7-methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl-... () 4-nitrophenyl N-phenyl carboxamide CH3 Electron-withdrawing nitro group; possible enhanced reactivity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () Phenyl Ethyl carboxylate CH3 Trimethoxybenzylidene moiety induces steric hindrance; planar conformation

Impact of Substituents on Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound : The hydroxyl and hydroxyethyl groups enhance water solubility compared to analogues with aryl or ester groups (e.g., : ClogP ~4.95 due to phenyl groups ).

Conformational Analysis

  • Ring Puckering : X-ray studies () show that bulky substituents (e.g., trimethoxybenzylidene) increase dihedral angles between thiazole and pyrimidine rings (80.94°), affecting intermolecular interactions .
  • Hydrogen Bonding : The target compound’s hydroxyl and carboxamide groups facilitate C–H···O and N–H···O bonds, promoting crystal packing stability .

Pharmacological Potential

  • Target Compound : Hydrophilic groups may improve bioavailability, while hydrogen-bonding motifs could enhance target binding (e.g., kinase inhibition ).
  • Aryl Analogues (): Increased lipophilicity may enhance membrane permeability but reduce solubility, limiting in vivo efficacy .

Biological Activity

7-Hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, recognized for its complex heterocyclic structure that combines thiazole and pyrimidine rings. This structural configuration is believed to contribute significantly to its biological activity, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features several functional groups, including hydroxyl and carboxamide moieties, which enhance its chemical reactivity and potential interactions with biological systems. The molecular formula can be represented as follows:

C12H14N4O3SC_{12}H_{14}N_{4}O_{3}S

Key structural characteristics include:

  • Thiazole and Pyrimidine Rings : These rings are crucial for the compound's biological interactions.
  • Hydroxyl Group : Enhances solubility and potential hydrogen bonding.
  • Carboxamide Group : May participate in various biochemical interactions.

Biological Activity Overview

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (HeLa) and breast cancer (MCF-7) cells. For instance, compounds similar to this compound have demonstrated high selectivity and potency against these tumor cells while exhibiting low toxicity towards normal cells .
  • Antimicrobial Properties : The compound has potential antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
  • Enzyme Inhibition : Thiazolo[3,2-a]pyrimidines are being explored as inhibitors of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various thiazolo[3,2-a]pyrimidines on HeLa cells. It was found that specific derivatives exhibited cytotoxicity levels significantly higher than standard chemotherapeutic agents like Sorafenib .
  • Antimicrobial Activity :
    • Another investigation highlighted the antibacterial efficacy of derivatives against clinical isolates of E. coli and P. aeruginosa, suggesting their potential as new antimicrobial agents .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that these compounds interact effectively with target enzymes such as DNA gyrase, indicating a mechanism for their antibacterial action .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
CytotoxicityHeLa (Cervical Cancer)High cytotoxicity
CytotoxicityMCF-7 (Breast Cancer)Significant selectivity
AntibacterialE. coliMIC = 0.21 μM
AntibacterialP. aeruginosaEffective inhibition
Enzyme InhibitionAChEPotential inhibitor

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodology : The compound can be synthesized via cyclocondensation of 2-amino-2-thiazoline derivatives with tricarbonylmethane intermediates under reflux conditions. Ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (a precursor) is synthesized using a three-component reaction involving thiourea, β-ketoesters, and aldehydes, followed by hydrolysis and functionalization .
  • Key Data : Crystallographic studies (e.g., triclinic crystal system, P1 space group) confirm the planar thiazolo-pyrimidine core and hydrogen-bonding networks critical for stabilizing intermediates .

Q. How is the spatial configuration of this compound validated?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, bond lengths (e.g., C–C = 1.35–1.48 Å) and angles (e.g., C–S–C = 88.5°) in related thiazolo[3,2-a]pyrimidines confirm non-planar conformations influenced by substituents like hydroxyethyl groups .
  • Data Interpretation : Intermolecular interactions (e.g., O–H···O hydrogen bonds) are quantified using R-factors (e.g., R = 0.044–0.058) and Hirshfeld surface analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent effects (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm, carbonyl carbons at δ 165–175 ppm).
  • FT-IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and O–H (3200–3500 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) predict reactivity. For example, electron-withdrawing groups (e.g., 5-oxo) lower LUMO energy, enhancing nucleophilic attack at C6 .
  • Case Study : Substitution at the hydroxyethyl group with aryl halides via Suzuki-Miyaura coupling requires Pd(PPh3_3)4_4 catalyst and K2_2CO3_3 base in DMF at 80°C .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic Profiling : Microsomal stability assays (e.g., human liver microsomes) assess metabolic lability. For thiazolo[3,2-a]pyrimidines, hydroxyethyl groups improve aqueous solubility but may reduce membrane permeability .
  • Structural Analogues : Compare IC50_{50} values for COX-II inhibition (e.g., 0.52 μM for analogues vs. >10 μM for parent compound) to identify critical substituents .

Q. How does the hydrogenated thiazole moiety affect biological activity?

  • Methodology : Molecular docking (e.g., AutoDock Vina) reveals that hydrogenation reduces steric hindrance, enabling deeper binding into hydrophobic enzyme pockets (e.g., CDK2 active site). Free energy calculations (MM-PBSA) validate binding affinities .
  • Data : Hydrogenated derivatives show 3-fold higher binding energy (−9.2 kcal/mol) compared to non-hydrogenated forms .

Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis?

  • Methodology : Chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection resolves enantiomers. Asymmetric induction via Evans auxiliaries (e.g., oxazolidinones) achieves >90% ee in hydroxyethyl-substituted derivatives .

Contradiction Analysis

Q. Why do crystallographic data and computational models sometimes disagree on molecular conformation?

  • Resolution : Solid-state packing forces (e.g., π-π stacking) in crystals distort gas-phase DFT-optimized geometries. For example, SC-XRD shows a 15° dihedral angle between thiazole and pyrimidine rings, while DFT predicts near-planarity .

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